N-(Naphthalen-2-YL)-N-phenylanthracen-9-amine
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Overview
Description
N-(Naphthalen-2-YL)-N-phenylanthracen-9-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring, a phenyl group, and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-YL)-N-phenylanthracen-9-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthalene-2-amine with phenyl anthracene-9-carboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-YL)-N-phenylanthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(Naphthalen-2-YL)-N-phenylanthracen-9-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-YL)-N-phenylanthracen-9-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting cellular functions. The pathways involved include oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-amine and naphthalene-1-amine.
Anthracene derivatives: Compounds like anthracene-9-carboxylic acid and anthracene-9-amine.
Phenyl derivatives: Compounds like aniline and diphenylamine.
Uniqueness
N-(Naphthalen-2-YL)-N-phenylanthracen-9-amine is unique due to its combination of naphthalene, phenyl, and anthracene moieties, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.
Properties
CAS No. |
191986-18-2 |
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Molecular Formula |
C30H21N |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-N-phenylanthracen-9-amine |
InChI |
InChI=1S/C30H21N/c1-2-14-26(15-3-1)31(27-19-18-22-10-4-5-11-23(22)21-27)30-28-16-8-6-12-24(28)20-25-13-7-9-17-29(25)30/h1-21H |
InChI Key |
ROFRNLSRBQLILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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